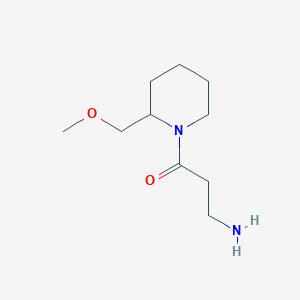

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one

Descripción

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one is a piperidine-derived compound characterized by a propan-1-one backbone substituted with a methoxymethyl group at the 2-position of the piperidine ring. This structural motif confers unique physicochemical properties, including enhanced polarity due to the methoxymethyl ether group, which influences solubility and metabolic stability.

Propiedades

IUPAC Name |

3-amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRULURYHJIINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological profiles. This article will explore the biological activity, synthesis, and potential therapeutic applications of this compound, supported by research findings and case studies.

Structure and Composition

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H18N2O2 |

| Molecular Weight | 210.28 g/mol |

| CAS Number | 1354024-32-0 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate alkylating agents. Common methods include:

- Alkylation : The reaction of 2-methoxymethylpiperidine with 3-aminopropan-1-one.

- Catalytic Conditions : Often performed in the presence of solvents like ethanol and catalysts to enhance yield.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The exact mechanism is still under investigation, but preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit anti-inflammatory properties.

Pharmacological Effects

Research indicates several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of pathogens.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Candida albicans | Weak |

- Neuroprotective Effects : In vitro studies have indicated that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated significant inhibition against E. coli and S. aureus, supporting its potential as a therapeutic agent in treating bacterial infections .

Neuroprotective Study

A recent investigation assessed the neuroprotective effects of this compound on human neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound resulted in a reduction of cell death by approximately 40%, indicating its potential utility in neuroprotective therapies .

Comparación Con Compuestos Similares

a) 3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one (CAS 244789-26-2)

- Structure : Differs by replacing the methoxymethyl group with a methyl group.

- Properties: Lower molecular weight (170.25 g/mol vs. higher for methoxymethyl analogue) and reduced polarity due to the absence of an oxygen atom.

- Applications: Used in non-pharmaceutical research, suggesting utility as a synthetic intermediate .

b) 3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one (CAS 938517-18-1)

- Structure : Incorporates a pyridinylpiperazine group instead of methoxymethylpiperidine.

- Properties: The pyridine ring introduces aromaticity and basicity, which may enhance binding to receptors via π-π interactions or hydrogen bonding.

c) (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28)

- Structure : Features a brominated indole-piperidine hybrid.

- Biological Activity : Exhibits potent kinase inhibition (IC50 = 360 nM) and improved metabolic stability compared to analogues with electron-donating groups. The bromine atom likely enhances activity through electron-withdrawing effects and hydrophobic interactions .

d) 3-Amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one

- Structure : Replaces the piperidine ring with a benzimidazole moiety.

- Properties: The aromatic benzimidazole group increases rigidity and may confer antimicrobial or antitumor activity. However, reduced aliphatic character could limit solubility in non-polar environments .

Metabolic Stability and Toxicity

- Compounds with electron-donating groups (e.g., methoxymethyl) may exhibit slower hepatic metabolism due to reduced susceptibility to oxidative enzymes, enhancing plasma half-life.

- In contrast, methyl-substituted analogues (e.g., CAS 244789-26-2) might undergo faster demethylation, reducing bioavailability .

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling and Reductive Amination

A prominent synthetic route utilizes a palladium-mediated Suzuki-type cross-coupling followed by reductive amination steps. This method is detailed in patent US8153629B2 and involves the following:

- Starting from a precursor carboxaldehyde (formula II in the patent), the piperidine ring is functionalized.

- The Suzuki coupling reaction is performed with a boronic acid or boronate ester derivative in the presence of a palladium catalyst.

- Reductive amination is then conducted to introduce the amino-propanone moiety.

- The reaction conditions typically include the use of 1,4-dioxane as solvent, copper(I) iodide (CuI), ethylenediamine (En), and potassium phosphate (K3PO4) as base, heated to about 110°C for 24 hours.

- This method allows for the preparation of the compound or its pharmaceutically acceptable salts, with acid addition salts formed using inorganic acids (HCl, HBr, HI, etc.) or organic acids (acetic acid, trifluoroacetic acid, citric acid, etc.).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Suzuki cross-coupling | Boronic acid/ester, Pd catalyst, base | Functionalized piperidine intermediate |

| Reductive amination | Amine, CuI/En, K3PO4, 1,4-dioxane, 110°C, 24h | Introduction of amino-propanone group |

| Salt formation (optional) | Acid addition (HCl, acetic acid, etc.) | Pharmaceutically acceptable salts formed |

Detailed Research Findings and Data

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one, and how can reaction efficiency be optimized?

The compound is typically synthesized via Mannich base reactions or nucleophilic substitution. For example, a Mannich approach involves refluxing a ketone precursor (e.g., 3-amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one) with formaldehyde and amines in ethanol, followed by recrystallization . Optimizing reaction efficiency requires controlling stoichiometry (1:1 molar ratio of amine to ketone), solvent choice (e.g., ethyl alcohol for solubility), and reaction time (4–24 hours). Monitoring intermediates via TLC or HPLC ensures step completion.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : To verify the piperidine ring’s methoxymethyl substituent and propan-1-one backbone .

- X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₀H₂₀N₂O₂ requires exact mass 200.1525).

- HPLC : Purity assessment (>98% by area normalization) with C18 columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

Antimicrobial or enzyme inhibition assays are common. For instance, antitubercular activity can be tested via Mycobacterium tuberculosis H37Rv strain cultures in Middlebrook 7H9 broth, with MIC values determined using microdilution methods . Cell viability assays (e.g., MTT) assess cytotoxicity against mammalian cell lines (e.g., HEK-293) to establish selectivity indices.

Advanced Research Questions

Q. How can reaction conditions be tailored to improve stereochemical control during synthesis?

Chiral auxiliaries or catalysts (e.g., L-proline) can induce asymmetry. For example, using (S)-2-aminopropiophenone derivatives in Mannich reactions yields enantiomerically enriched products . Solvent polarity (e.g., DMF vs. THF) and temperature (low temps for kinetic control) also influence diastereomeric ratios. Chiral HPLC or circular dichroism (CD) validates enantiopurity.

Q. What computational methods are recommended for studying this compound’s binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like adenosine A2A receptors (common for piperidine derivatives) .

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Correlate substituent effects (e.g., methoxymethyl groups) with activity using descriptors like logP and topological polar surface area .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?

Contradictions may arise from dynamic effects (e.g., conformational flexibility). Cross-validate with:

Q. What strategies are effective for enhancing metabolic stability in pharmacokinetic studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to delay hepatic clearance.

- Isotope labeling : Use deuterated analogs (e.g., CD₃O- substituents) to slow CYP450-mediated oxidation .

- Plasma stability assays : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS.

Q. How can researchers validate the compound’s target engagement in complex biological systems?

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified receptors.

- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon ligand binding in cell lysates.

- CRISPR-Cas9 knockout models : Compare activity in wild-type vs. target-deficient cells to confirm mechanism .

Methodological Notes

- Data Reproducibility : Always report solvent lot numbers, catalyst sources, and instrument calibration protocols.

- Safety : Piperidine derivatives may exhibit neurotoxicity; use fume hoods and adhere to OSHA guidelines .

- Ethical Compliance : Animal studies require IACUC approval; follow ARRIVE guidelines for in vivo experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.